

# Reducing hygroscopicity of valsartan sodium salts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

## Technical Support Center: Valsartan Sodium Salts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hygroscopicity of valsartan sodium salts.

## Frequently Asked Questions (FAQs)

**Q1:** My valsartan sodium salt is highly hygroscopic. What are the primary strategies to reduce its moisture uptake?

**A1:** The hygroscopicity of valsartan sodium is a known challenge, primarily due to its amorphous or partially crystalline nature.<sup>[1][2]</sup> Several strategies can be employed to mitigate this issue, broadly categorized as crystal engineering and formulation-based approaches.<sup>[3][4]</sup>

- **Crystal Engineering:** This involves modifying the solid-state form of the valsartan salt to a more stable, less hygroscopic crystalline structure. Key techniques include:
  - **Co-crystallization:** Forming a new crystalline solid phase containing valsartan sodium and a co-former in a specific stoichiometric ratio.<sup>[5][6][7]</sup> This can alter the crystal packing and reduce the availability of sites for water interaction.

- Salt Formation: Exploring different salt forms of valsartan beyond the sodium salt, such as potassium, magnesium, or calcium salts, may yield a less hygroscopic version.[8]
- Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of valsartan sodium itself can lead to the discovery of a more stable and less hygroscopic polymorph.[1][9][10]
- Formulation Strategies: These methods focus on protecting the hygroscopic active pharmaceutical ingredient (API) within the dosage form.[3][4]
  - Amorphous Solid Dispersions (ASDs): Dispersing valsartan sodium in a polymer matrix can enhance stability and, in some cases, reduce hygroscopicity.[11][12][13][14]
  - Film Coating: Applying a moisture-barrier coating to tablets or granules can effectively prevent moisture ingress.[3][4][15]
  - Co-processing with Excipients: Blending with hydrophobic excipients can help to repel moisture.[3][16]
  - Encapsulation: Enclosing the API within a protective shell is another effective barrier method.[3][4]

Q2: How can I quantitatively assess the hygroscopicity of my valsartan sodium salt samples?

A2: Dynamic Vapor Sorption (DVS) is the primary and most effective technique for quantitatively measuring the hygroscopicity of a material.[17][18][19][20] DVS analysis involves exposing a sample to a range of controlled relative humidity (RH) levels at a constant temperature and measuring the corresponding change in mass.[21] The output, a moisture sorption isotherm, provides critical information on the material's affinity for water.

Other analytical techniques that provide supporting information on the solid-state changes due to moisture uptake include:

- Powder X-ray Diffraction (PXRD): To detect changes in crystallinity or phase transitions.
- Differential Scanning Calorimetry (DSC): To identify thermal events like glass transitions, deliquescence, or changes in melting point.

- Thermogravimetric Analysis (TGA): To determine the amount of water present in a sample.
- Karl Fischer Titration: To accurately quantify the water content.[\[17\]](#)

Q3: I am considering co-crystallization to reduce hygroscopicity. How do I select a suitable co-former?

A3: The selection of a co-former is a critical step in co-crystal development. The ideal co-former should be non-toxic, pharmaceutically acceptable, and capable of forming stable hydrogen bonds or other non-covalent interactions with valsartan. A common strategy involves selecting co-formers with complementary functional groups that can interact with the carboxylic acid or tetrazole moieties of valsartan.

For stable co-crystal formation, it is often suggested that the difference in pKa between the drug and the co-former should be less than 1.[\[5\]](#) Examples of co-formers that have been investigated for valsartan include succinic acid, maleic acid, and nicotinamide.[\[5\]](#)[\[11\]](#)

## Troubleshooting Guides

Issue 1: My attempt at forming a co-crystal resulted in a sticky, amorphous mass.

| Potential Cause              | Troubleshooting Step                                                                                                                                                                                             |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inappropriate Solvent System | The solvent used may be a poor choice for crystallizing both the API and the co-former. Try a range of solvents with different polarities or use solvent mixtures. Consider anti-solvent addition methods.       |
| Incorrect Stoichiometry      | The molar ratio of valsartan sodium to the co-former may not be optimal for co-crystal formation. Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).                                         |
| Rapid Solvent Evaporation    | Fast evaporation can lead to amorphous precipitation instead of crystalline growth. Slow down the evaporation rate by, for example, covering the crystallization vessel with parafilm containing a few pinholes. |
| Temperature Fluctuations     | Uncontrolled temperature can disrupt crystal growth. Maintain a constant temperature during the crystallization process.                                                                                         |

Issue 2: My film-coated tablets are still showing signs of moisture uptake (e.g., swelling, discoloration).

| Potential Cause               | Troubleshooting Step                                                                                                                                                                                                                                                  |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inadequate Coating Thickness  | The film coating may be too thin to provide an effective moisture barrier. Increase the coating weight gain during the coating process.                                                                                                                               |
| Inappropriate Coating Polymer | The selected polymer may have a high water vapor permeability. Select a more hydrophobic polymer or a combination of hydrophilic and hydrophobic polymers to reduce moisture permeability. <sup>[3]</sup>                                                             |
| Coating Defects               | Cracks, peeling, or "orange peel" texture in the coating can create channels for moisture to penetrate. Optimize the coating process parameters (e.g., spray rate, atomization pressure, pan speed, drying temperature) to ensure a uniform, defect-free coat.        |
| Hygroscopic Core Excipients   | Even with a good coating, highly hygroscopic excipients in the tablet core can pull moisture through the film over time. Consider replacing highly hygroscopic fillers or binders with less hygroscopic alternatives like microcrystalline cellulose. <sup>[22]</sup> |

## Experimental Protocols

### Protocol 1: Co-crystallization by Solvent Evaporation

This protocol provides a general method for screening co-crystals of valsartan sodium.

- **Molar Ratio Preparation:** Accurately weigh equimolar amounts of valsartan sodium and the selected co-former (e.g., succinic acid).
- **Dissolution:** Dissolve the mixture in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone) with gentle heating and stirring until a clear solution is obtained.

- Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
- Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum at a controlled temperature.
- Characterization: Analyze the resulting solid by PXRD, DSC, and FTIR to confirm the formation of a new crystalline phase and compare its hygroscopicity to the parent valsartan sodium salt using DVS.

## Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines the key steps for assessing the hygroscopicity of a valsartan sodium sample.

- Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS sample pan.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( $dm/dt \leq 0.002\%/\text{min}$ ). This establishes the dry mass of the sample.
- Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
- Desorption Isotherm: Subsequently, decrease the relative humidity in a stepwise manner (e.g., from 90% back to 0% RH), again allowing for equilibration at each step.
- Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The total mass gain at a high RH (e.g., 90% RH) is a key indicator of the material's hygroscopicity.

## Data Presentation

Table 1: Comparison of Hygroscopicity for Different Valsartan Solid Forms

| Solid Form                          | Co-former/Method    | % Weight Gain at 80% RH            | Reference            |
|-------------------------------------|---------------------|------------------------------------|----------------------|
| Amorphous Valsartan                 | -                   | High                               | <a href="#">[1]</a>  |
| Crystalline Form E                  | Polymorph Screening | Significantly Lower than Amorphous | <a href="#">[1]</a>  |
| Valsartan-Succinic Acid Co-crystal  | Succinic Acid       | Lower than pure drug               | <a href="#">[5]</a>  |
| Valsartan-Nicotinamide Co-amorphous | Nicotinamide        | Reduced hygroscopicity             | <a href="#">[11]</a> |

Note: The values in this table are illustrative and based on qualitative descriptions from the literature. Actual quantitative data would be generated from DVS experiments.

## Visualizations

## Workflow for Reducing Valsartan Sodium Hygroscopicity

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hygroscopicity reduction.

## Dynamic Vapor Sorption (DVS) Experimental Steps

[Click to download full resolution via product page](#)

Caption: Key steps in DVS analysis methodology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Item - Highly Crystalline Forms of Valsartan with Superior Physicochemical Stability - American Chemical Society - Figshare [acs.figshare.com]
- 2. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjtonline.org [rjtonline.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. RU2275363C2 - Valsartan salts, pharmaceutical composition based on thereof and method for preparing salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US11318116B2 - Stable amorphous form of sacubitril valsartan trisodium complex and processes for preparation thereof - Google Patents [patents.google.com]
- 13. rjtonline.org [rjtonline.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05884B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 19. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 20. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. mt.com [mt.com]
- 22. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

- To cite this document: BenchChem. [Reducing hygroscopicity of valsartan sodium salts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12737899#reducing-hygroscopicity-of-valsartan-sodium-salts\]](https://www.benchchem.com/product/b12737899#reducing-hygroscopicity-of-valsartan-sodium-salts)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)